Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This step involves the reaction of a suitable precursor with reagents such as acetic anhydride and ammonium acetate to form the pyrrole ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Functional Group Modifications: Various functional groups, such as the butoxybenzoyl and methoxyphenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-butoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
- 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS No. 617695-43-9) is a complex organic compound that incorporates various functional groups, including thiazole and pyrrole structures. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Molecular Information:
Property | Value |
---|---|
Molecular Formula | C28H28N2O7S |
Molecular Weight | 536.60 g/mol |
IUPAC Name | This compound |
CAS Number | 617695-43-9 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including the preparation of intermediates through various chemical reactions such as oxidation, reduction, and substitution. Common reagents include allyl bromide and butoxybenzoyl chloride, among others. The complexity of the synthesis reflects the intricate structure of the compound, which is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that modulate various cellular processes.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrrole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the butoxybenzoyl moiety may enhance its efficacy against certain cancer types due to improved solubility and bioavailability.
Antimicrobial Properties
Compounds with structural features similar to this compound have been documented to possess antimicrobial properties. The thiazole ring is particularly noted for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives showed potent activity against various cancer cell lines, suggesting potential therapeutic applications for this compound .
- Antimicrobial Activity : Research conducted on similar compounds revealed strong antibacterial activity against Gram-positive bacteria. The mode of action was linked to membrane disruption and inhibition of cell wall synthesis .
- Inhibition Studies : Further studies indicated that this compound could inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .
Properties
CAS No. |
617695-43-9 |
---|---|
Molecular Formula |
C28H28N2O7S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-5-6-14-37-19-12-10-17(11-13-19)23(31)21-22(18-8-7-9-20(15-18)35-3)30(26(33)24(21)32)28-29-16(2)25(38-28)27(34)36-4/h7-13,15,22,31H,5-6,14H2,1-4H3/b23-21+ |
InChI Key |
UVRLGCIWERKUQL-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
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